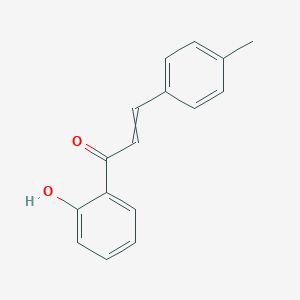
2'-Hydroxy-4-methylchalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Hydroxy-4-methylchalcone is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2'-Hydroxy-4-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2'-Hydroxy-4-methylchalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Esters or ethers of the phenolic hydroxyl group.
科学的研究の応用
2'-Hydroxy-4-methylchalcone has been studied for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2'-Hydroxy-4-methylchalcone involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate oxidative stress, inhibit inflammatory pathways, and interfere with microbial growth. Specific molecular targets may include enzymes, receptors, and signaling proteins involved in these processes.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of polyphenolic compounds with similar structural features and biological properties.
Curcumin: A well-known natural product with a similar α,β-unsaturated carbonyl system, exhibiting antioxidant and anti-inflammatory activities.
Uniqueness
2'-Hydroxy-4-methylchalcone is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of the hydroxyl group and the methyl group on the phenyl rings can affect the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
16635-14-6 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3 |
InChIキー |
OOEWKJHFFYCQBM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















